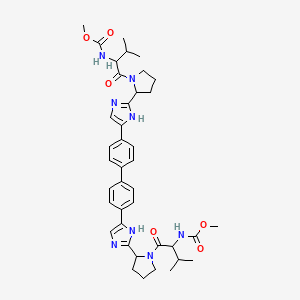![molecular formula C25H27N3O7 B12097872 Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12097872.png)
Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[118002,1104,9It is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree .
Preparation Methods
Synthetic Routes and Reaction Conditions
Irinotecan is synthesized through a multi-step process starting from camptothecin. The key steps involve the modification of the camptothecin structure to introduce the dimethylamino group and the ethyl group. The process typically involves:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Esterification: Formation of ester bonds.
Amidation: Introduction of the dimethylamino group through amidation reactions.
Industrial Production Methods
Industrial production of Irinotecan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Irinotecan undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active metabolite, SN-38, through hydrolysis.
Oxidation: Oxidative reactions that can lead to the formation of various metabolites.
Reduction: Reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with enzymes such as carboxylesterases.
Oxidation: Requires oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products
SN-38: The active metabolite formed through hydrolysis.
Oxidized Metabolites: Various oxidized forms of Irinotecan.
Scientific Research Applications
Irinotecan is extensively used in scientific research for its applications in:
Chemistry: Studying the mechanisms of drug action and metabolism.
Biology: Investigating the effects of chemotherapeutic agents on cancer cells.
Medicine: Developing new cancer treatment protocols and combination therapies.
Industry: Production of chemotherapeutic drugs and related compounds.
Mechanism of Action
Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is involved in DNA replication. The inhibition of this enzyme leads to DNA damage and ultimately cell death. The active metabolite, SN-38, is primarily responsible for this inhibitory action. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Topotecan: Another camptothecin derivative used in cancer treatment.
Camptothecin: The parent compound from which Irinotecan is derived.
Uniqueness
Irinotecan is unique due to its specific modifications that enhance its solubility and bioavailability compared to camptothecin. Its ability to be converted to the highly potent SN-38 also distinguishes it from other similar compounds .
Properties
IUPAC Name |
acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUVKGDSGUQAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![2-[4-(10,13-Dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B12097809.png)
![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)




![8-Oxa-2-thia-5-azaspiro[3.5]nonane](/img/structure/B12097847.png)

![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B12097851.png)

